molecular formula C13H14ClNOS B2592107 2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide CAS No. 851116-07-9

2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide

Cat. No.: B2592107
CAS No.: 851116-07-9
M. Wt: 267.77
InChI Key: GBSKRLLCTCYAAB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide is a chemical compound that serves as a key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a chloroacetamide group linked to a phenyl ring and a dihydrothiophene moiety, makes it a valuable scaffold for the design and synthesis of novel biologically active molecules. In particular, structural analogs based on the phenylacetamide core have been systematically studied and shown to exhibit significant antidepressant activity in preclinical models . These related compounds demonstrate their potential by acting as reversible inhibitors of Monoamine Oxidase A (MAO-A), an enzyme target in the treatment of depression . Inhibition of MAO-A increases the availability of monoamine neurotransmitters, such as serotonin and norepinephrine, in the brain, which is a established therapeutic mechanism . Researchers utilize this compound and its derivatives to explore structure-activity relationships and to develop new potential therapeutic agents for neuropsychiatric disorders .

Properties

IUPAC Name

2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNOS/c14-8-13(16)15(9-11-6-7-17-10-11)12-4-2-1-3-5-12/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSKRLLCTCYAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1)CN(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide typically involves the following steps:

    Formation of the dihydrothiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the phenylacetamide moiety: This step involves the reaction of the dihydrothiophene intermediate with phenylacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to convert the dihydrothiophene ring to a fully saturated thiophane ring.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or fully saturated thiophane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of 2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide against resistant strains of Candida albicans and Candida parapsilosis.

Study Findings

  • Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 128 to 256 µg/mL against various strains.
  • Minimum Fungicidal Concentration (MFC): MFC values were found to be between 512 and 1,024 µg/mL.
  • Biofilm Inhibition: The compound inhibited up to 92% of biofilm formation and disrupted up to 87% of preformed biofilms.
  • Mechanism of Action: The antifungal activity does not involve binding to ergosterol or damage to the fungal cell wall, indicating a unique mechanism that warrants further investigation .

Pharmacological Applications

Beyond its antifungal properties, the compound's structure suggests potential applications in other areas of pharmacology:

Analgesic and Anti-inflammatory Effects

The chloroacetamide structure is known for its analgesic and anti-inflammatory properties. Compounds with similar structures have been studied for their ability to alleviate pain and reduce inflammation, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

The presence of the thiophene ring in the structure is associated with enhanced antimicrobial activity. Research into related compounds has shown effectiveness against various bacterial strains, indicating potential for broader antimicrobial applications.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antifungal Resistance Study: A study evaluated the efficacy of various antifungals against resistant strains of C. albicans, highlighting the importance of developing new agents like this compound .
  • Synthesis and Characterization: Research detailing the synthesis of this compound has provided insights into optimizing its structure for enhanced biological activity.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloro group and the thiophene ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to the N-substituted chloroacetamide family, where variations in the nitrogen-bound substituent dictate biological activity, physicochemical properties, and environmental behavior. Below is a comparative analysis with key analogs:

Compound Name Substituent on N (besides phenyl) Use/Activity Molecular Formula Molecular Weight (g/mol) Key Properties/Source
2-Chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide 2,5-Dihydrothiophen-3-ylmethyl (sulfur-containing heterocycle) Inferred: Potential herbicide/pharmaceutical C₁₂H₁₃ClNOS 242.7 (calculated) Sulfur enhances lipophilicity; heterocyclic rigidity may influence binding
Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide) Isopropyl (alkyl) Herbicide (pre-emergence) C₁₁H₁₄ClNO 211.688 MP: 77°C; selective grass/broadleaf control; moderate soil mobility
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide 5-Phenyl-1,3,5-oxadiazol-2-yl (aromatic heterocycle) Synthetic intermediate C₁₀H₇ClN₃O₂ 244.64 (calculated) Oxadiazole confers π-π stacking potential; used in drug synthesis
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl (sulfur-nitrogen heterocycle) Research compound C₁₁H₈Cl₂N₂OS 303.16 MP: 489–491 K; forms hydrogen-bonded 1D chains
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) 2,4-Dimethyl-3-thienyl + methoxyalkyl Herbicide (grass/weed control) C₁₂H₁₆ClNO₂S 289.78 Thiophene enhances soil activity; selective action

Key Findings

Substituent Impact on Activity: Propachlor’s isopropyl group enables broad-spectrum herbicidal activity with moderate environmental persistence . Sulfur’s electronegativity may also alter metabolic pathways (e.g., oxidation to sulfoxides) . Dimethenamid’s thienyl group enhances soil adsorption and target-site binding, suggesting that sulfur-containing heterocycles can optimize herbicidal efficacy .

Crystallographic and Conformational Behavior :

  • Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit twisted aryl-heterocycle angles (~80°), influencing packing stability via hydrogen bonds . The dihydrothiophene group in the target compound may adopt similar conformational flexibility, affecting solid-state interactions.

Synthetic Routes :

  • The target compound can likely be synthesized via nucleophilic substitution of chloroacetyl chloride with 2,5-dihydrothiophen-3-ylmethyl-phenylamine, analogous to methods in and .

Environmental and Toxicological Considerations :

  • Propachlor’s regulatory tolerances (e.g., EPA Code 180.211) highlight its established safety profile . The dihydrothiophene derivative’s environmental fate remains speculative but may involve sulfur-specific degradation pathways.

Biological Activity

2-Chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClN\O. Its structure includes a chloro group, a thiophene derivative, and an acetamide moiety, which contribute to its biological properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 2-chloro-N-phenylacetamide against resistant strains of Candida species. The following table summarizes key findings from research on its antifungal properties:

Parameter Value
Minimum Inhibitory Concentration (MIC)128 - 256 µg/mL
Minimum Fungicidal Concentration (MFC)512 - 1,024 µg/mL
Biofilm Formation InhibitionUp to 92%
Biofilm RuptureUp to 87%

The mechanism by which 2-chloro-N-phenylacetamide exerts its antifungal effects does not involve binding to ergosterol or damaging the fungal cell wall. Instead, it appears to inhibit both planktonic cells and biofilm formation in fluconazole-resistant strains of Candida albicans and Candida parapsilosis .

Antimicrobial Activity

In addition to its antifungal properties, this compound has shown promise as an antimicrobial agent. It has been evaluated for its effectiveness against various bacterial strains. The following table presents findings from antimicrobial susceptibility tests:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64 - 128
Escherichia coli128 - 256
Pseudomonas aeruginosa256 - 512

Case Studies

  • Antifungal Resistance Study : A study conducted in Brazil assessed the efficacy of 2-chloro-N-phenylacetamide against fluconazole-resistant clinical strains of Candida. Results indicated significant inhibition of biofilm formation and a notable reduction in preformed biofilms .
  • Combination Therapy Research : Investigations into the combination of this compound with established antifungals like amphotericin B revealed antagonistic effects, suggesting that co-administration may not be beneficial .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting chloroacetyl chloride with a precursor amine (e.g., 2,5-dihydrothiophen-3-ylmethyl-phenylamine) under reflux conditions in the presence of a base like triethylamine. For example, analogous chloroacetamide syntheses use triethylamine as both a solvent and base to facilitate amide bond formation . Sodium azide substitution of chloroacetamides in toluene/water mixtures (8:2 ratio) under reflux for 5–7 hours may also serve as a template for functional group modification .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Spectroscopic techniques are critical:

  • Infrared (IR) Spectroscopy : Confirm C=O stretch (~1680–1690 cm⁻¹) and C-Cl bonds (~650–750 cm⁻¹) .
  • NMR Spectroscopy : Analyze chemical shifts for the dihydrothiophene ring (δ 2.5–3.5 ppm for CH₂ and δ 5.0–5.5 ppm for CH), phenyl protons (δ 6.5–7.5 ppm), and the acetamide CH₂Cl group (δ 4.0–4.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : As a chloroacetamide derivative, it may share hazards with structurally similar compounds like N-chloro-N-phenylacetamide, which requires industrial-grade personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid skin contact and store in airtight containers at ≤4°C .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Key variables include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution reactions .
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and by-product formation. Monitor progress via TLC with hexane:ethyl acetate (9:1) .

Q. How can by-products like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) be identified and mitigated?

  • Methodological Answer : By-products may form via unintended dimerization or cross-reactions. Use preparative chromatography (silica gel, ethyl acetate/hexane gradient) for isolation. Structural elucidation via ¹H/¹³C NMR and high-resolution MS can identify contaminants, as demonstrated in analogous chloroacetamide syntheses . Adjust stoichiometry (e.g., limiting chloroacetyl chloride) to suppress dimerization.

Q. What computational strategies can predict reactivity or binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the dihydrothiophene and phenyl rings .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS. Validate with experimental IC₅₀ assays.

Q. How can functional group transformations (e.g., substituting chlorine with azide) expand its utility?

  • Methodological Answer : Replace the chloro group with sodium azide (NaN₃) in a toluene/water system under reflux. Monitor azide incorporation via IR (2100 cm⁻¹ for N₃ stretch) and ¹H NMR (disappearance of CH₂Cl signal at δ 4.0–4.5 ppm). This method is scalable for generating derivatives for click chemistry applications .

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